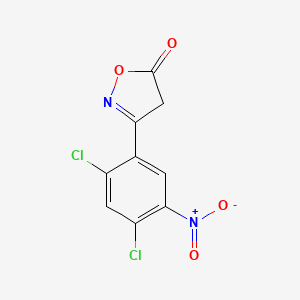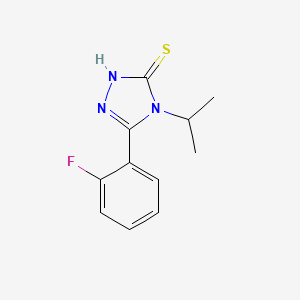![molecular formula C13H12N2O3S B5874586 N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide, also known as AMCA, is a chemical compound used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play an important role in regulating cellular signaling pathways.
作用机制
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide works by binding to the active site of PTPs and blocking their enzymatic activity. PTPs are involved in the dephosphorylation of tyrosine residues in proteins, which is an important step in regulating cellular signaling pathways. By inhibiting PTPs, N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide can increase the level of phosphorylated proteins and modulate cellular signaling pathways.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects in different cell types and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation in macrophages, and improve insulin sensitivity in adipocytes. N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, it is important to note that the effects of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide on cellular signaling pathways can be complex and context-dependent. Therefore, careful experimental design and data interpretation are required to obtain meaningful results.
未来方向
There are several future directions for research on N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide. Another area of interest is the investigation of the role of PTPs in different disease models, such as cancer, diabetes, and neurodegenerative diseases. Furthermore, the use of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide as a therapeutic agent in these diseases should be explored. Finally, the development of new methods for the synthesis and purification of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide could improve its availability and facilitate its use in scientific research.
合成方法
The synthesis of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 2-aminophenol with carbon disulfide and then with 2-furoyl chloride. The resulting product is then treated with hydrochloric acid to obtain the final product. The yield of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide is around 60%, and the purity can be improved by recrystallization.
科学研究应用
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide has been extensively used in scientific research as a tool to study the role of PTPs in various biological processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP2, and TCPTP. By inhibiting PTPs, N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide can modulate cellular signaling pathways and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
N-[(2-hydroxy-3-methylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-2-5-9(11(8)16)14-13(19)15-12(17)10-6-3-7-18-10/h2-7,16H,1H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIGMFFGKZUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
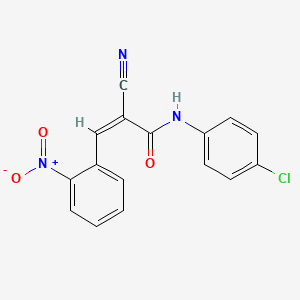

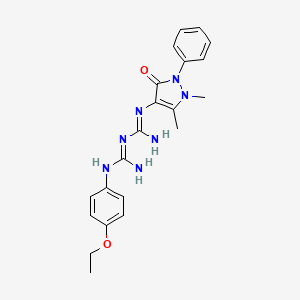
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)
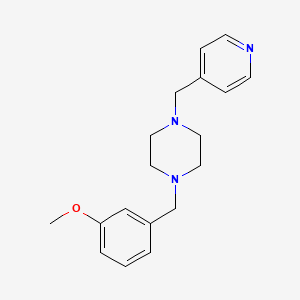
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)
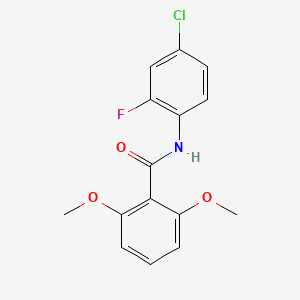

![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
